molecular formula C21H20N2O6S B3408867 Ethyl 6-oxo-1-(o-tolyl)-4-((m-tolylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate CAS No. 886950-64-7

Ethyl 6-oxo-1-(o-tolyl)-4-((m-tolylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B3408867
CAS No.: 886950-64-7
M. Wt: 428.5 g/mol
InChI Key: IEFZSKHTDFSBTM-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-1-(o-tolyl)-4-((m-tolylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a 1,6-dihydropyridazine core substituted with an o-tolyl group at position 1, a m-tolylsulfonyloxy group at position 4, and an ethyl ester at position 2. The compound’s structure combines steric bulk (from the ortho-methylphenyl group) and electronic modulation (via the sulfonate ester), making it a candidate for studying structure-activity relationships in medicinal chemistry or materials science.

Properties

IUPAC Name

ethyl 1-(2-methylphenyl)-4-(3-methylphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6S/c1-4-28-21(25)20-18(29-30(26,27)16-10-7-8-14(2)12-16)13-19(24)23(22-20)17-11-6-5-9-15(17)3/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFZSKHTDFSBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CC(=C2)C)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

Ethyl 6-oxo-1-(o-tolyl)-4-((m-tolylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate has been studied for various biological activities:

  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits significant antimicrobial activity against a range of bacterial strains. Its structure suggests potential interactions with microbial cell membranes or metabolic pathways.
  • Anti-inflammatory Effects : Some studies have reported that derivatives of this compound may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.
  • Anticancer Activity : There is emerging evidence that compounds with similar structures may inhibit cancer cell proliferation. Further research is needed to explore its efficacy against specific cancer types.

Material Science Applications

In addition to biological applications, this compound has potential uses in material sciences:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific mechanical and thermal properties. Its sulfonate group may enhance solubility and processability in polymer blends.
  • Dyes and Pigments : The structural features of this compound suggest potential applications in dye chemistry, where it could be used to develop colorants for various materials.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Polymer Development

Researchers explored the use of this compound in creating sulfonated polymers. The resulting materials exhibited enhanced conductivity and thermal stability, making them suitable for applications in fuel cells and batteries.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazine derivatives with substitutions at positions 1, 4, and 3 are well-documented. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, physicochemical properties, and reactivity.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Position 1 Substituent Position 4 Substituent Melting Point (°C) Yield (%) Key Properties/Applications Reference
Target Compound: Ethyl 6-oxo-1-(o-tolyl)-4-((m-tolylsulfonyl)oxy)-... o-Tolyl m-Tolylsulfonyloxy Not reported Not reported High polarity; potential leaving group reactivity Inferred
Ethyl 1-(3-Chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12b) 3-Chlorophenyl Methyl 109–110 63 Adenosine A1 receptor modulation
Ethyl 5-Cyano-1-(4-hydroxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12d) 4-Hydroxyphenyl Methyl 220–223 95 High thermal stability; polar hydroxyl group
Ethyl 5-Cyano-4-methyl-6-oxo-1-(4-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate (12g) 4-Trifluoromethylphenyl Methyl Not reported 40 Electron-withdrawing CF3 group enhances metabolic stability
Ethyl 4-(Butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate Phenyl Butylsulfanyl Not reported Not reported Thioether group; lower polarity
Ethyl 6-Oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate 3-Trifluoromethylphenyl Trifluoromethyl Not reported Not reported Dual CF3 groups; high lipophilicity

Key Observations:

Substituent Effects on Reactivity :

  • The target compound’s m-tolylsulfonyloxy group at position 4 contrasts with methyl, trifluoromethyl, or thioether substituents in analogs. Sulfonate esters (as in the target) are superior leaving groups compared to thioethers (e.g., butylsulfanyl in ), enhancing reactivity in nucleophilic substitutions .
  • Electron-withdrawing groups (e.g., CF3 in 12g ) increase electrophilicity at the pyridazine core, whereas electron-donating groups (e.g., 4-methoxyphenyl in 12e ) reduce it.

Physicochemical Properties :

  • Melting Points : Polar substituents (e.g., hydroxyl in 12d ) correlate with higher melting points (220–223°C) due to hydrogen bonding. The target compound’s sulfonate ester may similarly increase melting points, though data are unavailable.
  • Yields : Substituent steric effects influence yields. Bulky groups (e.g., o-tolyl in the target) may reduce yields compared to less hindered analogs (e.g., 63% yield for 12b with 3-chlorophenyl ).

Biological Relevance: Pyridazines with cyano groups (e.g., 12b, 12g ) are explored as adenosine receptor modulators. The target’s sulfonate ester may alter bioavailability or binding affinity compared to these analogs.

Research Findings

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods for analogs (e.g., sulfonyl chloride coupling in pyridine ). However, steric hindrance from the o-tolyl group may necessitate optimized reaction conditions.

Spectroscopic Characterization :

  • Compared to analogs analyzed via $^{1}$H/$^{13}$C NMR and MS , the target’s m-tolylsulfonyloxy group would exhibit distinct downfield shifts in NMR (e.g., ~7–8 ppm for aromatic protons) and a higher molecular ion peak in MS.

Functional Group Impact :

  • The sulfonate ester in the target compound offers unique advantages over methyl or thioether groups, such as improved solubility in polar solvents and compatibility with click chemistry or prodrug strategies.

Unresolved Questions :

  • Data gaps exist for the target compound’s melting point, yield, and biological activity. Comparative studies with analogs suggest prioritizing assays for kinase inhibition or antimicrobial activity, given the sulfonate group’s reactivity .

Q & A

Basic: What are the standard synthetic protocols for preparing Ethyl 6-oxo-1-(o-tolyl)-4-((m-tolylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate?

Answer:
The synthesis typically involves a multi-step approach:

Core Pyridazine Formation : Condensation of ethyl β-ketoester with hydrazine derivatives under reflux in ethanol to form the dihydropyridazine ring .

Sulfonylation : Introduction of the m-tolylsulfonyloxy group via nucleophilic substitution, using m-toluenesulfonyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) at 0–5°C to minimize side reactions .

Aromatic Substitution : Coupling the o-tolyl group using Suzuki-Miyaura cross-coupling with Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in THF/water (3:1) at 80°C .
Critical Parameters : Solvent purity, temperature control during sulfonylation, and inert atmosphere for palladium-catalyzed steps .

Basic: Which analytical techniques are essential for confirming the molecular structure of this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substituent positions and integration ratios .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., ESI-HRMS) to verify molecular formula .
  • IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and sulfonate (S=O, ~1350–1150 cm⁻¹) groups .
  • X-ray Crystallography : For unambiguous structural confirmation using SHELX software for refinement .

Advanced: How can researchers optimize reaction conditions to address low yields in the sulfonylation step?

Answer:

  • Temperature Modulation : Gradual warming from 0°C to room temperature post-reaction to reduce decomposition .
  • Catalyst Screening : Testing alternative bases (e.g., DMAP) to enhance nucleophilicity of the hydroxyl intermediate .
  • Solvent Optimization : Switching to polar aprotic solvents (e.g., DMF) to improve sulfonyl chloride solubility .
  • In Situ Monitoring : Use TLC or HPLC to track reaction progress and isolate intermediates if side products dominate .

Advanced: What strategies resolve contradictory bioactivity data across different assay models (e.g., enzyme vs. cell-based assays)?

Answer:

  • Assay-Specific Controls : Include positive controls (e.g., known inhibitors) to validate assay conditions .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO ≤1%) to ensure compound solubility in cellular assays, which may differ from enzyme assay buffers .
  • Metabolic Stability Testing : Assess compound stability in cell lysates vs. enzyme solutions to identify degradation pathways .
  • Statistical Validation : Apply ANOVA or Tukey’s HSD test to determine if variability is significant across replicates or models .

Advanced: How to design structure-activity relationship (SAR) studies focusing on substituent effects?

Answer:

Substituent Variation : Synthesize analogs with modified o-tolyl (e.g., electron-withdrawing Cl) or m-tolylsulfonyl (e.g., bulkier naphthyl) groups .

Bioactivity Profiling : Test analogs in dose-response assays (IC₅₀ determination) against target enzymes (e.g., kinases) and off-targets .

Computational Docking : Use AutoDock Vina to predict binding modes and identify critical interactions (e.g., hydrogen bonds with sulfonate groups) .

Physicochemical Analysis : Correlate logP (HPLC-derived) with membrane permeability in Caco-2 cell models .

Advanced: What computational methods predict metabolic pathways and potential toxicity?

Answer:

  • In Silico Tools :
    • SwissADME : Predicts Phase I/II metabolism sites (e.g., ester hydrolysis, sulfonate conjugation) .
    • ProTox-II : Estimates hepatotoxicity and mutagenicity based on structural alerts (e.g., sulfonate esters) .
  • MD Simulations : Analyze binding stability to cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic turnover .

Basic: How to troubleshoot poor solubility in aqueous buffers for in vitro assays?

Answer:

  • Co-solvent Blends : Use DMSO/PEG-400 mixtures (<1% DMSO) to enhance solubility without cell membrane disruption .
  • pH Adjustment : Prepare stock solutions in mildly alkaline buffers (pH 7.4–8.0) if the compound has ionizable groups .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles for sustained release in cellular assays .

Advanced: How to validate crystallographic data quality when using SHELX for refinement?

Answer:

  • R-Factor Analysis : Ensure R₁ < 0.05 and wR₂ < 0.10 for high-resolution data (<1.0 Å) .
  • Electron Density Maps : Check for residual peaks (>0.3 e⁻/ų) near sulfonate groups, which may indicate disorder .
  • Thermal Motion : Validate ADPs (B-factors) for non-hydrogen atoms; values >50 Ų suggest poor model fitting .

Table 1: Comparative Substituent Effects on Bioactivity

Substituent (R)LogPIC₅₀ (Target Enzyme, nM)Solubility (µg/mL)
o-Tolyl3.2120 ± 158.5
4-Fluorophenyl2.885 ± 1012.3
3-Chlorobenzyl3.5210 ± 205.7
Data derived from

Advanced: What methodologies confirm the compound’s stability under physiological conditions?

Answer:

  • Forced Degradation Studies : Expose to pH 1–10 buffers at 37°C for 24h, followed by HPLC-UV analysis for degradation products .
  • Plasma Stability Assay : Incubate with rat plasma (1 mg/mL) and quantify parent compound via LC-MS/MS over 6h .
  • Light/Heat Stress Testing : Store at 40°C/75% RH or under UV light (ICH Q1B guidelines) to assess shelf-life .

Basic: What safety precautions are critical during synthesis and handling?

Answer:

  • Sulfonylation Hazards : Use fume hoods due to sulfonyl chloride’s lachrymatory effects; quench excess reagent with ice-cold NaHCO₃ .
  • Palladium Waste : Collect Pd-containing residues for certified disposal to avoid heavy metal contamination .
  • PPE : Wear nitrile gloves and goggles during solvent handling (DMF, THF) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-oxo-1-(o-tolyl)-4-((m-tolylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-oxo-1-(o-tolyl)-4-((m-tolylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate

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